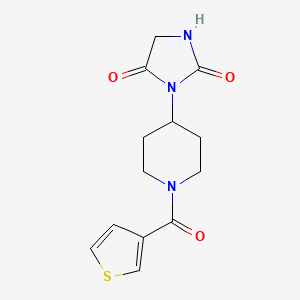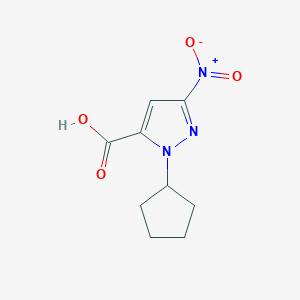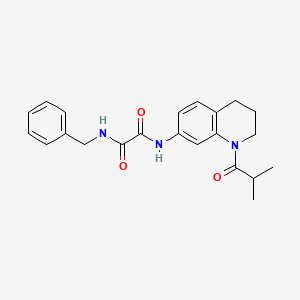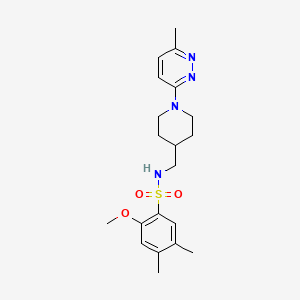
N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, commonly known as AMIM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AMIM-2 belongs to the class of oxalamide derivatives and has shown promising results in various pre-clinical studies.
Mechanism of Action
The mechanism of action of AMIM-2 is not fully understood. However, it has been suggested that it exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. AMIM-2 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-inflammatory and anti-fibrotic properties of AMIM-2.
Biochemical and Physiological Effects:
AMIM-2 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, AMIM-2 has been shown to reduce inflammation and fibrosis in various pre-clinical models.
Advantages and Limitations for Lab Experiments
One of the advantages of using AMIM-2 in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are required to determine the optimal dosage and administration route for AMIM-2.
Future Directions
There are several future directions for the research on AMIM-2. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and neurological disorders. Another direction is to explore its mechanism of action in more detail to better understand its anticancer properties. Additionally, further studies are needed to optimize its pharmacokinetics and pharmacodynamics and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, AMIM-2 is a promising chemical compound that has shown potential as a therapeutic agent. Its anticancer, anti-inflammatory, and anti-fibrotic properties make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Synthesis Methods
AMIM-2 can be synthesized using a multi-step process that involves the reaction of 1-methylindole-5-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine and allylamine to yield AMIM-2. The final product is obtained through purification using column chromatography.
Scientific Research Applications
AMIM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been tested against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, AMIM-2 has also been investigated for its potential as an anti-inflammatory and anti-fibrotic agent.
properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-7-21-19(25)20(26)22-14-18(24-9-11-27-12-10-24)15-4-5-17-16(13-15)6-8-23(17)2/h3-5,13,18H,1,6-12,14H2,2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXEOLYQNVNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2997058.png)
![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2997062.png)


![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997069.png)


![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2997072.png)